Methyl 2-(4-fluorophenyl)acetylcarbamate
Description
Methyl 2-(4-fluorophenyl)acetylcarbamate is a synthetic carbamate derivative characterized by a methyl carbamate group linked to a 2-(4-fluorophenyl)acetyl backbone. Carbamates are widely studied for their pesticidal, pharmaceutical, and biochemical applications due to their ability to inhibit enzymes like acetylcholinesterase or act as prodrugs . The incorporation of a fluorine atom at the para position of the phenyl ring enhances electronegativity and may influence metabolic stability, lipophilicity, and target binding .
Properties
Molecular Formula |
C10H10FNO3 |
|---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
methyl N-[2-(4-fluorophenyl)acetyl]carbamate |
InChI |
InChI=1S/C10H10FNO3/c1-15-10(14)12-9(13)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,13,14) |
InChI Key |
GGIGBFQERVZEQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(=O)CC1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Carbamates
Methyl 2-(4-fluorophenyl)acetylcarbamate shares structural motifs with several carbamate derivatives, differing primarily in substituents and alkyl/aryl groups. Key analogs include:
Key Structural Differences :
- Fluorine vs. Chlorine: The 4-fluorophenyl group in the target compound contrasts with chlorinated analogs (e.g., 3-chlorophenylamino in ), impacting electronegativity and steric effects.
- Alkyl Chain: Methyl carbamate vs. ethyl carbamate (e.g., fenoxycarb ) alters metabolic stability and hydrophobicity.
Physicochemical Properties and Lipophilicity
Lipophilicity (log k) is critical for bioavailability and membrane permeability. Data from HPLC-derived capacity factors (k) for analogous compounds are summarized below:
Fluorine’s lower atomic radius and higher electronegativity compared to chlorine likely reduce lipophilicity, aligning with trends observed in halogen-substituted carbamates . The methyl carbamate group may further decrease log *k relative to ethyl derivatives (e.g., fenoxycarb, log k ~3.5–4.0 ).
A. Enzyme Inhibition
- Chlorinated phenylcarbamates (e.g., ) show potent acetylcholinesterase inhibition (IC50: 0.8–1.5 µM). The fluorine substitution in the target compound may enhance selectivity due to reduced steric hindrance.
- Fenoxycarb (ethyl carbamate) acts as an insect growth regulator by mimicking juvenile hormone , a mechanism less likely in methyl carbamates due to shorter alkyl chains.
B. Metabolic Stability
- Fluorine’s resistance to oxidative metabolism may prolong the half-life of this compound compared to chlorinated analogs, which are prone to dehalogenation .
C. Toxicity Profile
- Methyl carbamates generally exhibit lower acute toxicity (LD50 >500 mg/kg in rodents) than ethyl derivatives (e.g., fenoxycarb, LD50 ~10,000 mg/kg ), though fluorine’s impact requires further study.
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